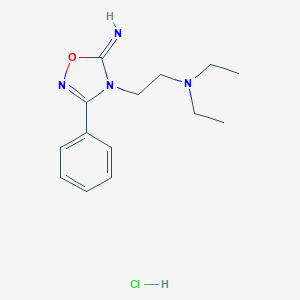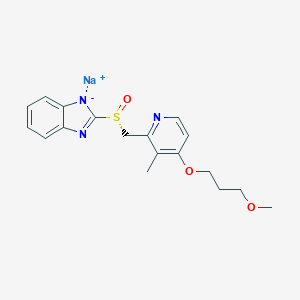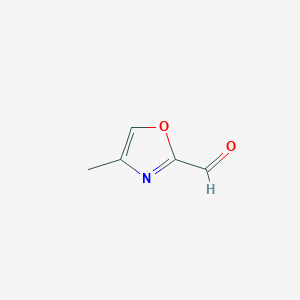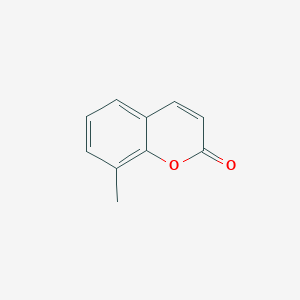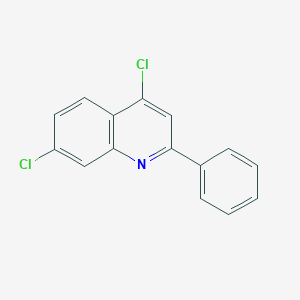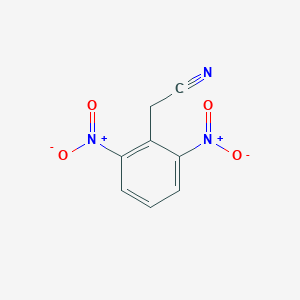
2-(2,6-二硝基苯基)乙腈
描述
2-(2,6-Dinitrophenyl)acetonitrile, also known as DNPA, is a chemical compound with the molecular formula C8H5N3O4 . It is a yellow crystalline solid with a molecular weight of 207.14 g/mol . It is widely used as a reagent in organic synthesis and in analytical chemistry.
Synthesis Analysis
The synthesis of 2-(2,6-Dinitrophenyl)acetonitrile can be achieved by reacting 1,3-Dinitrobenzene with Iodoacetonitrile .Molecular Structure Analysis
The molecular structure of 2-(2,6-Dinitrophenyl)acetonitrile consists of a nitrile group (-CN) attached to a 2,6-dinitrophenyl group . The molecular formula is C8H5N3O4 and the molecular weight is 207.14 .Physical And Chemical Properties Analysis
2-(2,6-Dinitrophenyl)acetonitrile has a melting point of 202 °C and a predicted boiling point of 361.0±27.0 °C . Its density is predicted to be 1.486±0.06 g/cm3 .科学研究应用
反应性研究:Crampton 等人(2006 年)报告了苯环取代苯胺与 2,4-二硝基苯基 2,4,6-三硝基苯基醚在乙腈中反应的速率测量,重点介绍了这些反应中的电子和空间效应,这对于理解此类化合物的反应性很重要 (Crampton、Emokpae 和 Isanbor,2006 年)。
动力学和平衡研究:Brzezinski 等人(1994 年)对各种隐蔽体在乙腈中对 2,4-二硝基苯基-2,4,6-三硝基苯基甲烷去质子化进行了研究,深入了解了反应机理和生成化合物的稳定性 (Brzezinski、Jarczewski、Łęska 和 Schroeder,1994 年)。
光致变色和分子相互作用:Cahnmann 和 Matsuura(1982 年)探讨了 2,6-二硝基二苯基醚的光致变色行为,这可能与生物分子相互作用的研究有关。他们发现,在某些生物分子存在的情况下,这些化合物在受到辐照时会发生颜色变化 (Cahnmann 和 Matsuura,1982 年)。
显色和溶剂变色特性:Tiwari、Mishra 和 Singh(2014 年)合成并表征了一种席夫碱,该席夫碱显示出溶剂变色和信号行为,用于测定乙腈中的水含量,表明在分析化学中具有潜在应用 (Tiwari、Mishra 和 Singh,2014 年)。
酶抑制研究:Amankrah 等人(2021 年)研究了肟基(2,6-二氯苯基)乙腈,这是一种羰基还原酶的强效抑制剂,表明其在药物化学和癌症等疾病的治疗中具有潜在用途 (Amankrah、Hietsoi、Tyukhtenko、Gerasimchuk 和 Charlier,2021 年)。
分析应用:Fang 等人(2014 年)开发了一种分子印迹、自旋柱提取方法,结合荧光检测,用于测定血清样品中的 2,4-二硝基苯酚,展示了这些化合物的分析应用 (Fang、Lei、Zhou、Wu 和 Gong,2014 年)。
属性
IUPAC Name |
2-(2,6-dinitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c9-5-4-6-7(10(12)13)2-1-3-8(6)11(14)15/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPGEIPZSVWRSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])CC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




